![molecular formula C18H21NO4 B5774166 N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B5774166.png)
N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of appropriate phenol derivatives with acetic acid derivatives under specific conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates a method where ethyl 2-(2-isopropylphenoxy) acetic acid is reacted with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This method may be adaptable for synthesizing N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various spectroscopic techniques like NMR, LC-MS, and X-ray crystallography. The crystal structure of related compounds, such as those synthesized by Sharma et al., reveals intricate details like the orthorhombic crystal system and intermolecular H-bonds, which are crucial for understanding the compound's behavior in solid state (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can range from substitutions, additions, to complex formation, depending on the functional groups present. The synthesis processes often involve reactions under controlled conditions to achieve the desired selectivity and yield. For example, the reaction conditions such as temperature, solvents, and catalysts are optimized to synthesize specific N-methyl-2-(phenoxyphenoxy) acetamide derivatives, showing the versatility and reactivity of these compounds (He Xiang-qi, 2007).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-8-15(9-6-13)23-12-18(20)19-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQDPQYIZURST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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